[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate
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Overview
Description
The compound [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate is a complex organic molecule with significant biochemical relevance It is characterized by its intricate structure, which includes a purine base, a ribose sugar, and a phosphorylated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate involves multiple steps, starting with the preparation of the purine base and the ribose sugar. The purine base, 6-aminopurine, is first synthesized through a series of reactions involving nitration, reduction, and cyclization. The ribose sugar is then attached to the purine base through a glycosidic bond formation. The final step involves the phosphorylation of the ribose sugar and the attachment of the amino acid derivative, 2-amino-3-methylbutanoate, through a phosphoester bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility. Key steps include the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation .
Chemical Reactions Analysis
Types of Reactions
[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the ribose sugar.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, nucleoside analogs, and modified amino acid conjugates .
Scientific Research Applications
[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes, including DNA replication and repair.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit viral replication by interfering with viral DNA synthesis or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Nicotinamide adenine dinucleotide (NAD): An important coenzyme in redox reactions, similar in structure but with a different ribose sugar and additional functional groups.
Uniqueness
[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate: is unique due to its specific combination of a purine base, ribose sugar, and phosphorylated amino acid derivative.
Properties
Molecular Formula |
C15H23N6O8P |
---|---|
Molecular Weight |
446.35 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C15H23N6O8P/c1-6(2)8(16)15(24)29-30(25,26)27-3-7-10(22)11(23)14(28-7)21-5-20-9-12(17)18-4-19-13(9)21/h4-8,10-11,14,22-23H,3,16H2,1-2H3,(H,25,26)(H2,17,18,19) |
InChI Key |
KAVINRUMCQFLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Origin of Product |
United States |
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